molecular formula C10H16O4 B13094201 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate CAS No. 112750-45-5

1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate

Cat. No.: B13094201
CAS No.: 112750-45-5
M. Wt: 200.23 g/mol
InChI Key: WFHDTRDJLBERFV-UHFFFAOYSA-N
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Description

1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C10H17O4. It is a derivative of cyclopentane, characterized by the presence of ethyl and methyl groups attached to the cyclopentane ring, along with two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclopentane derivatives. For instance, 3-methyl-cyclopentanol can be reacted with ethyl acetate in the presence of an acid catalyst to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylate groups.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. The carboxylate groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is unique due to the presence of two carboxylate groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other cyclopentane derivatives that may lack these functional groups.

Properties

CAS No.

112750-45-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1-O'-ethyl 1-O-methyl cyclopentane-1,1-dicarboxylate

InChI

InChI=1S/C10H16O4/c1-3-14-9(12)10(8(11)13-2)6-4-5-7-10/h3-7H2,1-2H3

InChI Key

WFHDTRDJLBERFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)OC

Origin of Product

United States

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